Dimethyl (cyclopent-1-en-1-yl)propanedioate
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Overview
Description
Dimethyl (cyclopent-1-en-1-yl)propanedioate is an organic compound with a unique structure that combines a cyclopentene ring with a propanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (cyclopent-1-en-1-yl)propanedioate typically involves the reaction of cyclopentene with dimethyl malonate under specific conditions. One common method involves the use of a base such as sodium ethoxide to deprotonate the dimethyl malonate, followed by the addition of cyclopentene. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (cyclopent-1-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl (cyclopent-1-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of Dimethyl (cyclopent-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical reactions. The cyclopentene ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the cyclopentene ring.
Cyclopentene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Dimethyl (cyclopent-1-en-1-yl)propanedioate is unique due to its combination of a cyclopentene ring and propanedioate ester groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
88444-66-0 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 2-(cyclopenten-1-yl)propanedioate |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)8(10(12)14-2)7-5-3-4-6-7/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
GLEORAMJEHMSTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCCC1)C(=O)OC |
Origin of Product |
United States |
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